molecular formula C18H21N3O B2867900 2-(4-Tert-butylphenoxy)-4-(dimethylamino)pyridine-3-carbonitrile CAS No. 341967-06-4

2-(4-Tert-butylphenoxy)-4-(dimethylamino)pyridine-3-carbonitrile

Cat. No.: B2867900
CAS No.: 341967-06-4
M. Wt: 295.386
InChI Key: ZECTTYWBFIVMLX-UHFFFAOYSA-N
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Description

2-(4-Tert-butylphenoxy)-4-(dimethylamino)pyridine-3-carbonitrile (CAS 341967-06-4) is a chemical compound with the molecular formula C18H21N3O and a molecular weight of 295.39 g/mol, offered for research and development purposes . This compound is part of a class of 4-dialkylaminopyridine (DMAP) derivatives, which are extensively utilized as powerful nucleophilic catalysts in synthetic organic chemistry . The structure incorporates a 4-(dimethylamino)pyridine moiety, known for its exceptional catalytic activity, combined with a 4-tert-butylphenoxy group at the 2-position and a nitrile group at the 3-position of the pyridine ring . DMAP derivatives are renowned for dramatically accelerating a wide range of transformations, particularly acyl transfer reactions such as esterifications and amidations, often operating via nucleophilic catalysis by forming reactive acylpyridinium intermediates . Related DMAP catalysts are also employed in sophisticated synthetic methodologies, including the macrolactamization of depsipeptide analogues and selective oxidation reactions . The specific structural features of this compound, including the electron-donating dimethylamino group and the steric and electronic properties imparted by the tert-butylphenoxy and nitrile substituents, make it a molecule of significant interest for investigating and developing new catalytic processes or for use as a building block in the synthesis of more complex catalytic systems . Researchers are advised to consult the safety data sheet prior to use. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-4-(dimethylamino)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-18(2,3)13-6-8-14(9-7-13)22-17-15(12-19)16(21(4)5)10-11-20-17/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECTTYWBFIVMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=NC=CC(=C2C#N)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-Tert-butylphenoxy)-4-(dimethylamino)pyridine-3-carbonitrile typically involves multiple steps, including condensation and alkylation reactions. One common method starts with the condensation of phenol with epoxy cyclohexane, followed by alkylation on the benzene ring to introduce the tert-butyl group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-(4-Tert-butylphenoxy)-4-(dimethylamino)pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenoxy radicals.

    Reduction: Reduction reactions can modify the nitrile group.

    Substitution: The phenoxy and dimethylamino groups can participate in substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

Scientific Research Applications

2-(4-Tert-butylphenoxy)-4-(dimethylamino)pyridine-3-carbonitrile is a building block in synthesizing complex molecules, studied for its potential biological activity and interactions with biomolecules. Research is ongoing to explore its potential therapeutic applications. It is also used to develop new materials and chemical processes.

The compound shows promise in medicinal chemistry because of its structural features and biological activity. The pyridine ring is substituted with a tert-butylphenoxy group, a dimethylamino group, and a carbonitrile functional group. The carbonitrile and dimethylamino groups enhance its potential for nucleophilic and electrophilic reactions, making it a target for biological studies. Its biological activity involves interaction with biological targets, including enzymes and receptors. The dimethylamino group enhances binding affinity, while the phenoxy group facilitates interactions with hydrophobic sites on proteins.

Interaction Studies

Studies have focused on the binding affinities of this compound with specific enzymes, with molecular docking studies showing a high affinity for targets like dihydrofolate reductase (DHFR), which is critical in the metabolism of folate in pathogens like Plasmodium falciparum.

Antimicrobial Activity

In vitro studies have shown that this compound has antimicrobial properties against bacterial strains, effectively inhibiting Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent.

Antiparasitic Activity

The compound's effectiveness against Plasmodium falciparum has been highlighted in studies. Derivatives of similar structures were synthesized and tested for their inhibitory activity against PfDHFR, showing IC50 values ranging from 1.3 to 243 nM for wild-type strains. Modifications to the structure can enhance biological activity.

Chemical Reactions

This compound undergoes oxidation, reduction, and substitution reactions. It can be oxidized to form phenoxy radicals, while reduction reactions can modify the nitrile group. The phenoxy and dimethylamino groups can participate in substitution reactions. Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenoxy)-4-(dimethylamino)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The phenoxy and dimethylamino groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Pyridine-3-carbonitrile Derivatives

Structural and Physicochemical Properties

Key Substituent Effects:
  • Dimethylamino Group: This electron-donating group may increase basicity and influence electronic properties of the pyridine ring, affecting reactivity in synthetic or biological contexts .
Molecular Weight and Formula Comparison:
Compound Name Molecular Formula Molecular Weight (g/mol) Notable Substituents
Target Compound C₁₈H₂₂N₃O ~307.39 (estimated) 4-tert-butylphenoxy, dimethylamino
5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile C₁₇H₂₀ClN₇ 357.84 Chloro, piperazine, pyrimidinyl
6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile C₂₀H₁₂ClF₃N₂S 404.84 Chlorophenyl, sulfanyl, trifluoromethyl
Cytotoxic Activity:
  • : Pyridine derivatives such as 7a and 8b (IC₅₀: 43.7–52.6 mg/mL) exhibit moderate cytotoxicity against HepG2 and HCT116 cell lines.

Substituent-Driven Property Modifications

  • Steric Effects : The tert-butyl group in the target compound introduces significant steric hindrance, which may reduce binding affinity in biological targets compared to smaller substituents (e.g., methyl or methoxy groups) .
  • Electronic Effects: The dimethylamino group’s electron-donating nature could stabilize charge-transfer interactions, a property exploited in photoinitiating systems (as seen in ’s diphenyl-pyridine derivatives) .

Biological Activity

2-(4-Tert-butylphenoxy)-4-(dimethylamino)pyridine-3-carbonitrile is a synthetic organic compound that exhibits significant potential in medicinal chemistry due to its unique structural features and biological activity. The compound is characterized by a pyridine ring substituted with a tert-butylphenoxy group, a dimethylamino group, and a carbonitrile functional group, with the molecular formula C₁₈H₂₁N₃O and a molecular weight of approximately 297.38 g/mol .

Chemical Structure and Properties

The structural uniqueness of this compound contributes to its reactivity and biological interactions. The presence of the carbonitrile and dimethylamino groups enhances its potential for nucleophilic and electrophilic reactions, making it an interesting target for biological studies .

Property Value
Molecular FormulaC₁₈H₂₁N₃O
Molecular Weight297.38 g/mol
IUPAC NameThis compound

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The dimethylamino group plays a crucial role in enhancing binding affinity, while the phenoxy group may facilitate interactions with hydrophobic sites on proteins .

Interaction Studies

Recent studies have focused on the binding affinities of this compound with specific enzymes, revealing promising results in inhibiting key biological pathways. For instance, molecular docking studies indicate high affinity for targets such as dihydrofolate reductase (DHFR), which is critical in the metabolism of folate in pathogens like Plasmodium falciparum .

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. For example, it has shown effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent .

Antiparasitic Activity

The compound's efficacy against Plasmodium falciparum has been highlighted in several studies. In one study, derivatives of similar structures were synthesized and tested for their inhibitory activity against PfDHFR, showing IC50 values ranging from 1.3 to 243 nM for wild-type strains . This indicates that modifications to the structure can enhance biological activity.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that while many share common features, the unique combination of functional groups in this compound allows for distinct biological activities.

Compound Name Structural Features Biological Activity
4-DimethylaminopyridineDimethylamino on pyridineCatalytic role in acylation reactions
2-Amino-5-nitropyridineAmino and nitro groupsVaries significantly from carbonitriles
4-Arylthieno[2,3-b]pyridineHeterocyclic structureStrong antiparasitic activity

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